3-(Benzimidazol-1-yl)propanal
Overview
Description
3-(Benzimidazol-1-yl)propanal is a compound that contains a benzimidazole moiety. Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs have shown promising application in biological and clinical studies .
Synthesis Analysis
Benzimidazole derivatives can be synthesized by various methods. For instance, benzimidazole hybrids containing 1,2,3-triazole and piperazine scaffolds have been synthesized by click reaction . The synthesized hybrids were characterized by various spectroscopic techniques like IR, NMR, and HRMS .Molecular Structure Analysis
Benzimidazole is formed by the fusion of benzene and imidazole moiety . Experimental and theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of benzimidazole derivatives have been provided using the B3LYP/6-311++G(d,p) basis set .Chemical Reactions Analysis
Benzimidazole derivatives have been examined in-vitro for their α-amylase and α-glucosidase inhibitory potential . The hybrid 5p was active against α-amylase with IC 50 value of 0.0327 µmol/mL and hybrids 5h, 5o, and 5p were active against α-glucosidase with IC 50 values of 0.0154, 0.0156, and 0.0144 µmol/mL, respectively, comparable to acarbose .Future Directions
Benzimidazole derivatives have shown promising applications in biological and clinical studies . The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads . Therefore, future research may focus on the design, synthesis, and screening of new benzimidazole derivatives for various pharmacological activities.
properties
IUPAC Name |
3-(benzimidazol-1-yl)propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-7-3-6-12-8-11-9-4-1-2-5-10(9)12/h1-2,4-5,7-8H,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUAWKZCCFADRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621567 | |
Record name | 3-(1H-Benzimidazol-1-yl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzimidazol-1-yl)propanal | |
CAS RN |
153893-09-5 | |
Record name | 3-(1H-Benzimidazol-1-yl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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